molecular formula C20H30ClN3O3 B12695547 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenoxyacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride CAS No. 93823-64-4

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenoxyacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride

Cat. No.: B12695547
CAS No.: 93823-64-4
M. Wt: 395.9 g/mol
InChI Key: CYTHMQGKPJVAGJ-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenoxyacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, including a pyrrole ring, a carboxamide group, and a phenoxyacetyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenoxyacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multi-step organic reactions. The starting materials may include pyrrole derivatives, phenoxyacetic acid, and various amines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key steps may include the purification of intermediates, crystallization, and drying to obtain the final monohydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenoxyacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenoxyacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenoxyacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenoxyacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride include other pyrrole derivatives with carboxamide and phenoxyacetyl groups.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity for its molecular targets.

Properties

CAS No.

93823-64-4

Molecular Formula

C20H30ClN3O3

Molecular Weight

395.9 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-[3-[(2-phenoxyacetyl)amino]propyl]-1H-pyrrole-3-carboxamide;hydrochloride

InChI

InChI=1S/C20H29N3O3.ClH/c1-19(2)13-16(20(3,4)23-19)18(25)22-12-8-11-21-17(24)14-26-15-9-6-5-7-10-15;/h5-7,9-10,13,23H,8,11-12,14H2,1-4H3,(H,21,24)(H,22,25);1H

InChI Key

CYTHMQGKPJVAGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)COC2=CC=CC=C2)C.Cl

Origin of Product

United States

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